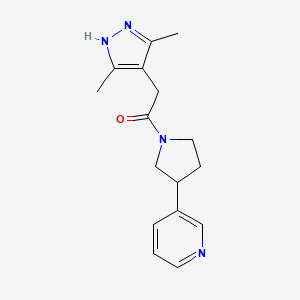
3-(3,3-Dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a dichloropropenyl group attached to an imidazolidine-2,4-dione ring, which is substituted with an isopropyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione typically involves the following steps:
Formation of the Imidazolidine-2,4-dione Core: : This can be achieved through the cyclization of appropriate dicarbonyl precursors.
Introduction of the Dichloropropenyl Group: : This involves the reaction of the imidazolidine-2,4-dione core with 3,3-dichloroprop-2-enyl halides under suitable conditions.
Substitution with Isopropyl Group: : The final step involves the substitution of a suitable leaving group on the imidazolidine ring with an isopropyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure purity and yield. The use of catalysts and specific solvents may be employed to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, and acetic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.
Substitution: : Amines, alcohols, and polar aprotic solvents.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Alcohols or amines.
Substitution: : Amides, esters, or ethers.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-(3,3-Dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione can be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine
In medicine, this compound may have potential as a pharmaceutical agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism by which 3-(3,3-Dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,3-Dichloroprop-2-enyl)-7-hydroxy-4-methyl-2H-chromen-2-one
2-(3,3-Dichloroprop-2-enyl)isoindole-1,3-dione
3,3-Dichloroprop-1-ene
Uniqueness
3-(3,3-Dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the imidazolidine-2,4-dione core
Propriétés
IUPAC Name |
3-(3,3-dichloroprop-2-enyl)-5-propan-2-ylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2O2/c1-5(2)7-8(14)13(9(15)12-7)4-3-6(10)11/h3,5,7H,4H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUNARHCAFIKHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC=C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorophenyl)-N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1-(4-fluoro-3-methylphenyl)methanamine](/img/structure/B6978745.png)
![4-chloro-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B6978746.png)
![2-[1-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]-3-hydroxypyrrolidin-3-yl]acetonitrile](/img/structure/B6978753.png)

![(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone](/img/structure/B6978780.png)
![N-[1-(2-methoxyphenyl)cyclopropyl]-2-methyl-3-methylsulfanylpropanamide](/img/structure/B6978781.png)
![N-[2-(2H-tetrazol-5-yl)propan-2-yl]-2-(5-thiophen-3-yltetrazol-1-yl)acetamide](/img/structure/B6978782.png)

![[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6978804.png)
![1-[3-(3-Hydroxypyrrolidin-1-yl)azetidin-1-yl]-2-methyl-3-methylsulfanylpropan-1-one](/img/structure/B6978808.png)
![2-[3-Hydroxy-1-(2-phenoxybenzoyl)pyrrolidin-3-yl]acetonitrile](/img/structure/B6978817.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B6978821.png)
![3-[4-(2-Hydroxycyclopentyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B6978839.png)
![1-[4-[1-(3-Methoxyphenyl)ethyl]piperazine-1-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B6978840.png)
